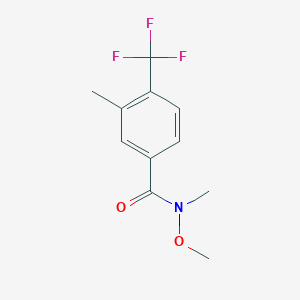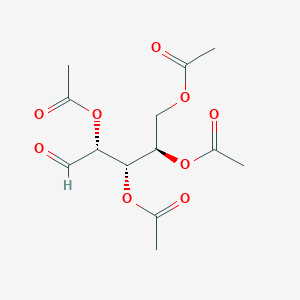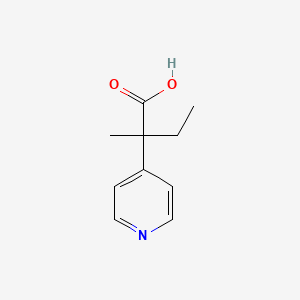
2-methyl-2-pyridin-4-ylbutanoic acid
Overview
Description
2-methyl-2-pyridin-4-ylbutanoic acid is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethyl group, a methyl group, and a pyridyl group attached to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-pyridin-4-ylbutanoic acid typically involves the reaction of pyridine derivatives with acetic acid or its derivatives. One common method is the reaction of 4-pyridylacetic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium or nickel can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-pyridin-4-ylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-methyl-2-pyridin-4-ylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-2-pyridin-4-ylbutanoic acid involves its interaction with specific molecular targets. The pyridyl group can interact with enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-pyridyl acetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-pyridyl acetate: Similar structure but with the pyridyl group attached to the second carbon of the acetic acid moiety.
4-Pyridylacetic acid: Lacks the ethyl group but has a similar pyridyl and acetic acid structure.
Uniqueness
2-methyl-2-pyridin-4-ylbutanoic acid is unique due to the presence of both an ethyl and a methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties that are not observed in similar compounds.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methyl-2-pyridin-4-ylbutanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-10(2,9(12)13)8-4-6-11-7-5-8/h4-7H,3H2,1-2H3,(H,12,13) |
InChI Key |
CNEHFDFXLXWVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=NC=C1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5'-bromo-2H-[1,3'-bipyridine]-2-one](/img/structure/B8435251.png)
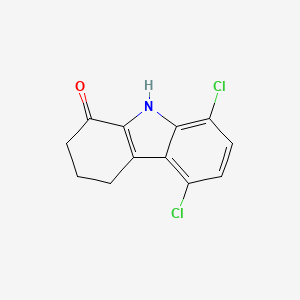
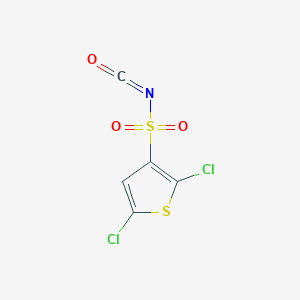
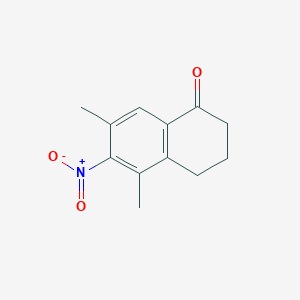
![1H-Pyrrolo[2,3-b]pyridine-3-ethanol, 5-(trifluoromethyl)-](/img/structure/B8435286.png)
![5-[4-[7-(2-fluoro-4-methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]oxypiperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B8435292.png)
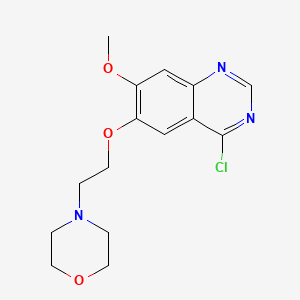
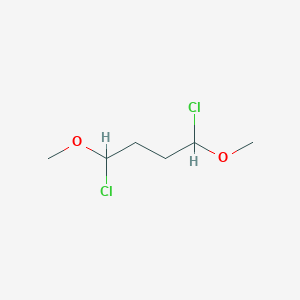
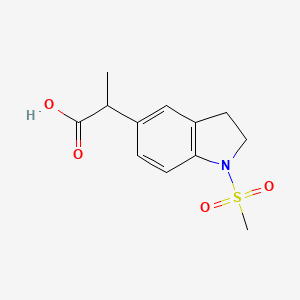
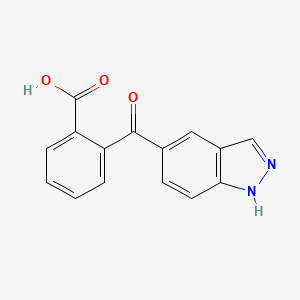
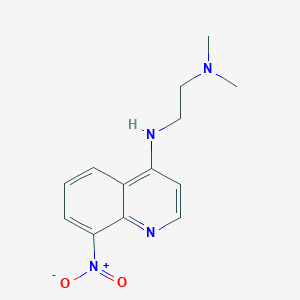
![3-(Chloromethyl)-5-[3,5-bis(trifluoromethyl)phenyl]isoxazole](/img/structure/B8435344.png)
